molecular formula C11H8Cl2N2O4 B3124035 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid CAS No. 314767-12-9

4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

Cat. No.: B3124035
CAS No.: 314767-12-9
M. Wt: 303.09 g/mol
InChI Key: UVLKLXAGHNEJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 4-oxobut-2-enoic acid derivatives, characterized by a conjugated α,β-unsaturated ketone system and a hydrazinyl group substituted with a 2,4-dichlorobenzoyl moiety. The dichlorobenzoyl group enhances lipophilicity and may influence bioactivity by modulating electron-withdrawing effects and steric interactions.

Properties

IUPAC Name

4-[2-(2,4-dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O4/c12-6-1-2-7(8(13)5-6)11(19)15-14-9(16)3-4-10(17)18/h1-5H,(H,14,16)(H,15,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLKLXAGHNEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)NNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form the intermediate 2,4-dichlorobenzoyl hydrazine. This intermediate is then reacted with maleic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction.

Chemical Reactions Analysis

4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

    Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yields.

Scientific Research Applications

4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dichlorobenzoyl group may enhance the compound’s binding affinity to its targets, increasing its potency. The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes involved in metabolic pathways and signaling cascades.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 4-[2-(4-Chlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid (CAS 6949-83-3)
  • Structure : Replaces the 2,4-dichlorobenzoyl group with a 4-chlorophenylhydrazinyl moiety.
  • Physicochemical Properties :
    • LogP: 1.89 (indicative of moderate lipophilicity)
    • Polar Surface Area (PSA): 78.43 Ų (high hydrogen-bonding capacity)
    • Melting Point: >300°C (suggests high thermal stability) .
(b) (Z)-4-[2-(2-Methylbenzoyl)hydrazinyl]-4-oxobut-2-enoic acid (CAS 257885-26-0)
  • Structure : Features a 2-methylbenzoyl group instead of 2,4-dichlorobenzoyl.
(c) 4-(4-Acetamidophenyl)-4-oxobut-2-enoic Acid Derivatives
  • Structure : Contains an acetamidophenyl group.
  • Bioactivity : Derivatives demonstrate moderate antioxidant activity (e.g., aza-Michael adducts with IC50 values in the µM range) .

Physicochemical and Pharmacokinetic Properties

Compound LogP PSA (Ų) Solubility Thermal Stability
Target Compound* ~2.5† ~85‡ Low (aqueous) High
4-[2-(4-Chlorophenyl)hydrazinyl]-... 1.89 78.43 Insoluble in water >300°C
(Z)-4-[2-(2-Methylbenzoyl)hydraz... N/A N/A Likely moderate Moderate

*Predicted based on structural analogs.
†Estimated higher LogP due to two chlorine atoms.
‡Higher PSA due to additional chlorine-induced polarity.

(a) Antimicrobial Activity
  • Hydrazone Derivatives : Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-fluorophenyl)thiazole show anticandidal activity (MIC = 250 µg/mL) . The target compound’s dichlorobenzoyl group may enhance antifungal potency due to increased lipophilicity and membrane penetration.
(b) Anticancer Potential
  • Chlorinated Hydrazones : Analogues such as 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole exhibit selective cytotoxicity against MCF-7 cells (IC50 = 125 µg/mL) . The dichlorobenzoyl group in the target compound could improve DNA intercalation or enzyme inhibition.
(c) Antioxidant Activity
  • 4-Oxobut-2-enoic Acid Derivatives: Hydrazone and oxime derivatives of 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid show high antioxidant activity, likely via radical scavenging . The target compound’s electron-deficient aromatic system may further enhance redox activity.

Biological Activity

4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid, also known as (E)-4-[2-(2,4-dichlorobenzoyl)hydrazino]-4-oxo-2-butenoic acid, is a synthetic compound with the molecular formula C11H8Cl2N2O4 and a molecular weight of 303.1 g/mol. Its unique structure, characterized by a dichlorobenzoyl group linked to a hydrazinyl moiety and an oxobutenoic acid backbone, has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The hydrazinyl group can form covalent bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The dichlorobenzoyl moiety may enhance binding affinity to these targets, increasing potency. Current investigations are focused on elucidating the exact molecular targets and pathways involved in its biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties:
Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. For example, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects.

2. Anti-inflammatory Effects:
Preliminary research suggests that the compound may exhibit anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

3. Anticancer Potential:
There is ongoing research into the anticancer properties of this compound. Initial findings indicate that it may induce apoptosis in cancer cells through various mechanisms, including the disruption of metabolic pathways essential for tumor growth.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyObjectiveFindings
Study AEvaluate antimicrobial activityDemonstrated significant inhibition of E. coli and S. aureus growth at concentrations above 50 µg/mL.
Study BInvestigate anti-inflammatory effectsReduced TNF-alpha levels in LPS-stimulated macrophages by 30% at 10 µM concentration.
Study CAssess anticancer potentialInduced apoptosis in breast cancer cell lines with an IC50 value of 25 µM after 48 hours of treatment.

The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with hydrazine hydrate to form an intermediate hydrazine derivative, which is then reacted with maleic anhydride under controlled conditions. Key chemical reactions include:

  • Oxidation: Can be oxidized using agents like potassium permanganate.
  • Reduction: Reduction reactions can be performed using sodium borohydride.
  • Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
4-[2-(2,4-Dichlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.